molecular formula C9H5BrFN B2752695 7-Bromo-8-fluoroquinoline CAS No. 1375107-95-1

7-Bromo-8-fluoroquinoline

Cat. No. B2752695
Key on ui cas rn: 1375107-95-1
M. Wt: 226.048
InChI Key: QXKAZGUVDWLARG-UHFFFAOYSA-N
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Patent
US09084794B2

Procedure details

A 500 mL round bottom flask equipped with a stirbar and air-condenser was charged with 3-bromo-2-fluoroaniline (10.00 g, 52.6 mmol), sodium 3-nitrobenzenesulfonate (21.13 g, 94 mmol), and propane-1,2,3-triol (glycerol) (13.57 g, 147 mmol). The mixture was taken up in water (11.38 mL), carefully treated with conc. sulfuric acid (21.06 mL), and then heated to 150° C. with stirring for 2 h. The reaction was then cooled to room temperature and the flask fitted with an ice bath. The reaction mixture was carefully neutralized with 5N aq sodium hydroxide (˜180 mL). The mixture was then allowed to stir for 20 min, checked for neutral pH, and then diluted with dichloromethane (1000 mL). The entire mixture was transferred to a separatory funnel and the resulting emulsion was treated with ˜200 mL saturated brine and allowed to stand overnight to separate the layers. The organic layer was isolated and the aqueous layer was extracted with an additional quantity of dichloromethane (˜400 mL). The organics were then pooled, washed with 400 mL 1N aq sodium hydroxide solution, dried over sodium sulfate, filtered, and concentrated to a residue. The residue solidified under high vacuum to afford the title compound as a dark brown solid (9.16 g, 75% yield). MS(ES)+ m/e 225.9, 227.8 [M+H]+.
Quantity
10 g
Type
reactant
Reaction Step One
Name
sodium 3-nitrobenzenesulfonate
Quantity
21.13 g
Type
reactant
Reaction Step One
Quantity
13.57 g
Type
reactant
Reaction Step One
Quantity
21.06 mL
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
reactant
Reaction Step Three
Name
Quantity
11.38 mL
Type
solvent
Reaction Step Four
Quantity
1000 mL
Type
solvent
Reaction Step Five
Name
brine
Quantity
200 mL
Type
solvent
Reaction Step Six
Yield
75%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([F:9])=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[N+]([C:13]1[CH:14]=C(S([O-])(=O)=O)C=C[CH:18]=1)([O-])=O.[Na+].C(O)C(O)CO.S(=O)(=O)(O)O.[OH-].[Na+]>O.ClCCl.[Cl-].[Na+].O>[Br:1][C:2]1[C:3]([F:9])=[C:4]2[C:6]([CH:18]=[CH:13][CH:14]=[N:5]2)=[CH:7][CH:8]=1 |f:1.2,5.6,9.10.11|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C(=C(N)C=CC1)F
Name
sodium 3-nitrobenzenesulfonate
Quantity
21.13 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)[O-].[Na+]
Name
Quantity
13.57 g
Type
reactant
Smiles
C(C(CO)O)O
Step Two
Name
Quantity
21.06 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
180 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
11.38 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
1000 mL
Type
solvent
Smiles
ClCCl
Step Six
Name
brine
Quantity
200 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
with stirring for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 mL round bottom flask equipped with a stirbar and air-condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the flask fitted with an ice bath
STIRRING
Type
STIRRING
Details
to stir for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The entire mixture was transferred to a separatory funnel
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to separate the layers
CUSTOM
Type
CUSTOM
Details
The organic layer was isolated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with an additional quantity of dichloromethane (˜400 mL)
WASH
Type
WASH
Details
washed with 400 mL 1N aq sodium hydroxide solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a residue

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC=C2C=CC=NC2=C1F
Measurements
Type Value Analysis
AMOUNT: MASS 9.16 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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